2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrrole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,5-Dimethylpyrrole derivatives
Uniqueness
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of pyrrole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H21N3O |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H21N3O/c1-13-8-9-14(2)20(13)17-15(6-5-10-18-17)16-7-3-4-11-19(16)12-21/h5-6,8-10,12,16H,3-4,7,11H2,1-2H3 |
InChI Key |
RONPIFQRTQYVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C=O)C |
Origin of Product |
United States |
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